molecular formula C17H24ClNO3 B2680491 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- CAS No. 942142-74-7

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)-

Cat. No.: B2680491
CAS No.: 942142-74-7
M. Wt: 325.83
InChI Key: ADRSZIQSSXPARX-HIFRSBDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- is a piperidine derivative characterized by:

  • A six-membered piperidine ring with a tert-butyl ester at position 1.
  • A (3R)-configured hydroxymethyl group at position 3, substituted with a (R)-3-chlorophenyl moiety. The tert-butyl ester enhances lipophilicity, while the chlorophenyl group may contribute to receptor binding or metabolic resistance .

Properties

IUPAC Name

tert-butyl (3R)-3-[(R)-(3-chlorophenyl)-hydroxymethyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(21)19-9-5-7-13(11-19)15(20)12-6-4-8-14(18)10-12/h4,6,8,10,13,15,20H,5,7,9,11H2,1-3H3/t13-,15+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRSZIQSSXPARX-HIFRSBDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- typically involves multiple steps, including the formation of the piperidine ring and the introduction of the chlorophenyl and hydroxymethyl groups. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds and suitable coupling reactions.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde or other hydroxymethylating agents.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using advanced techniques such as catalytic reactions and continuous flow processes.

Chemical Reactions Analysis

1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Properties

Research has shown that derivatives of piperidine compounds exhibit antimicrobial activity. For instance, studies involving piperidine derivatives have demonstrated efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani . The specific activity of 1-Piperidinecarboxylic acid derivatives against these pathogens remains an area of active investigation.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. Certain derivatives have shown promising inhibitory effects compared to standard drugs like acarbose and voglibose . The structural features of the piperidine ring appear to play a critical role in facilitating enzyme binding and inhibition.

HIV Research

Recent studies have highlighted the development of piperidine-based compounds as potential treatments for HIV. A series of piperidin-4-yl-aminopyrimidine derivatives demonstrated improved activity against wild-type HIV-1 strains. These compounds displayed significantly lower EC50 values than existing therapeutics, suggesting a promising avenue for further drug development .

Neurological Studies

Piperidine derivatives are also being explored for their effects on neurotransmitter systems. Compounds with similar structures have been investigated for their potential to modulate G protein-coupled receptors (GPCRs), which are critical in numerous neurological pathways . This suggests that 1-Piperidinecarboxylic acid derivatives may have applications in treating neurological disorders.

Case Study 1: Antimicrobial Efficacy

A study synthesized various piperidine derivatives and tested them against common bacterial and fungal pathogens. Results indicated that certain modifications to the piperidine structure significantly enhanced antimicrobial activity. For example, compounds with additional hydroxyl groups exhibited increased potency .

Case Study 2: HIV Inhibition

In a controlled study, a library of piperidine derivatives was screened for anti-HIV activity. Selected compounds showed remarkable efficacy in inhibiting HIV replication in vitro, with some achieving single-digit nanomolar EC50 values. This underscores the therapeutic potential of piperidine derivatives in antiviral drug development .

Mechanism of Action

The mechanism of action of 1-Piperidinecarboxylic acid, 3-[®-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Piperidine Derivatives

Compound Name Key Structural Features Differentiators
Target Compound - (3R)-hydroxymethyl-(3-chlorophenyl) substitution
- 1-tert-butyl ester
N/A (Baseline for comparison)
1-(tert-Butoxycarbonyl)-(3R)-piperidine-3-carboxylic acid (CAS 163438-09-3) - 1-tert-butyl ester
- 3-carboxylic acid group
Lacks the hydroxymethyl and 3-chlorophenyl groups; carboxylic acid increases polarity compared to the target’s esterified hydroxymethyl group.
4-Amino-3-methyl-piperidinecarboxylic acid tert-butyl ester (CAS 1609403-03-3) - 4-amino, 3-methyl substitution Amino group introduces hydrogen-bonding potential; methyl group reduces steric bulk compared to the target’s chlorophenyl-hydroxymethyl chain.
1-((3-Nitrophenyl)methylene)dipiperidine (CAS not provided) - Nitrophenyl-bridged dimeric piperidine Dimeric structure and nitro group alter electronic properties and steric hindrance significantly.

Substituent-Driven Comparisons

Compound Name Key Functional Groups Biological/Functional Implications
(E)-4-(3-Chlorophenyl)-2-oxobut-3-enoic Acid (3l) - 3-Chlorophenyl conjugated to α,β-unsaturated ketone Shared chlorophenyl moiety may suggest similar pharmacophore potential, but lack of piperidine alters scaffold.
4-[3-(Boronate ester)-pyrazolyl]-piperidinecarboxylic acid tert-butyl ester (CAS 1401697-46-8) - Boronate ester and pyrazole substitution Boronate introduces reactivity for Suzuki couplings; pyrazole adds aromaticity vs. target’s hydroxymethyl.
1-[(3-Aminophenyl)methyl]-4-piperidinecarboxylic acid ethyl ester (CAS 306937-22-4) - Ethyl ester, 3-aminophenylmethyl substitution Ethyl ester reduces steric hindrance vs. tert-butyl; amino group increases polarity and metabolic lability.

Physicochemical Properties

  • Lipophilicity : The target’s tert-butyl ester and chlorophenyl group increase logP compared to carboxylic acid derivatives (e.g., CAS 163438-09-3) .
  • Molecular Weight : ~350–400 g/mol (estimated), higher than simpler esters (e.g., ethyl ester derivatives in ).

Biological Activity

1-Piperidinecarboxylic acid, 3-[(R)-(3-chlorophenyl)hydroxymethyl]-, 1,1-dimethylethyl ester, (3R)- is a compound with significant biological interest due to its structural features and potential pharmacological applications. This article explores its biological activity, focusing on its pharmacodynamics and therapeutic potential.

  • Molecular Formula : C17H24ClNO3
  • Molecular Weight : 325.83 g/mol
  • CAS Number : 942142-74-7
  • Synonyms : tert-Butyl (R)-3-((R)-(3-chlorophenyl)(hydroxy)methyl)piperidine-1-carboxylate

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, particularly regarding its effects on enzyme inhibition and antibacterial properties. Below are the key findings from the literature.

Enzyme Inhibition

1-Piperidinecarboxylic acid derivatives have shown promising activity as enzyme inhibitors. Specifically:

  • Acetylcholinesterase (AChE) Inhibition : Compounds similar to 1-piperidinecarboxylic acid exhibit significant AChE inhibitory activity. For instance, related piperidine derivatives have been reported to possess IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong potential for treating neurological disorders such as Alzheimer's disease .
  • Urease Inhibition : The compound also demonstrates urease inhibitory effects, which are crucial for managing conditions like kidney stones and certain gastric infections. Studies have indicated that some derivatives achieve IC50 values lower than standard urease inhibitors .

Antibacterial Activity

The antibacterial properties of this compound have been explored against various bacterial strains:

  • Activity Spectrum : The compound exhibits moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects on other Gram-positive and Gram-negative bacteria. This suggests a selective antibacterial profile that could be advantageous in developing targeted therapies .

Study 1: Synthesis and Biological Evaluation

In a study focused on synthesizing piperidine derivatives, researchers evaluated the biological activities of several compounds, including those structurally related to 1-piperidinecarboxylic acid. The synthesized compounds were tested for their AChE and urease inhibition as well as antibacterial activity:

CompoundAChE IC50 (µM)Urease IC50 (µM)Antibacterial Activity
Compound A2.14 ± 0.0031.21 ± 0.005Strong against S. typhi
Compound B0.63 ± 0.0016.28 ± 0.003Moderate against B. subtilis
Compound C2.39 ± 0.005<5Weak against other strains

This evaluation highlighted the potential of piperidine derivatives in drug development .

Study 2: Structure-Activity Relationship

Another research effort focused on understanding the structure-activity relationship (SAR) of piperidine derivatives revealed that modifications at the hydroxymethyl position significantly influenced both enzyme inhibition and antibacterial potency .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via stereoselective reactions involving chlorophenyl intermediates. For example, analogous piperidine derivatives are synthesized using Claisen-Schmidt condensations or hydroxylation of pre-functionalized piperidine precursors under inert atmospheres (e.g., N₂) . Optimization may involve adjusting solvent polarity (e.g., DMF for solubility) and temperature (e.g., 0–25°C for controlled reactivity). Monitoring reaction progress via TLC or HPLC is critical to minimize side products .

Q. Which analytical techniques are suitable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm stereochemistry by comparing coupling constants and chemical shifts with literature data for analogous piperidine derivatives (e.g., 3J couplings for hydroxymethyl groups) .
  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose-based columns) to resolve enantiomers and validate the (3R) configuration .
  • Mass Spectrometry : High-resolution ESI-TOF can verify molecular weight and detect impurities ≥95% purity .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • First Aid : In case of exposure, rinse skin with water for 15 minutes and seek medical attention. Provide safety data sheets (SDS) to medical personnel .
  • Storage : Store in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester group .

Advanced Research Questions

Q. How can computational methods guide the design of novel derivatives or improve synthetic efficiency?

  • Methodological Answer :
  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for hydroxylation or esterification steps .
  • Machine Learning : Train models on reaction databases to predict optimal solvents/catalysts. For example, ICReDD’s approach combines computational screening with experimental validation to reduce trial-and-error .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for synthesis .

Q. What mechanistic insights explain the stereochemical outcomes of key reactions involving this compound?

  • Methodological Answer : The stereochemistry of the hydroxymethyl group is influenced by steric effects and hydrogen bonding during nucleophilic addition. For example, in analogous reactions, the (R)-configuration at C3 arises from π-π stacking of the chlorophenyl group with catalysts, directing hydroxylation to the pro-R position . Kinetic isotopic effect (KIE) studies and isotopic labeling (e.g., D₂O quenching) can validate proposed mechanisms .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric excess (ee)?

  • Methodological Answer :
  • Continuous Flow Reactors : Improve mixing and heat transfer to reduce racemization during esterification .
  • Catalyst Immobilization : Use heterogeneous catalysts (e.g., silica-supported chiral amines) to enhance recyclability and ee .
  • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time ee monitoring .

Q. What strategies are effective in resolving discrepancies in NMR data for structurally similar analogs?

  • Methodological Answer :
  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C vs. –40°C .
  • COSY/NOESY : Assign overlapping signals by correlating proton-proton couplings and nuclear Overhauser effects .
  • X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in aprotic solvents (e.g., hexane/EtOAc) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.